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Compound Name: Endolide F

Cat. No.: B12362015

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kahalalide F (KF) and its synthetic
analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. Due to
the lack of specific public information on a compound named "Endolide F," this guide focuses
on the extensively studied marine-derived cyclic depsipeptide, Kahalalide F, as a
representative example of SAR analysis for complex natural products. The data and
methodologies presented are compiled from peer-reviewed scientific literature to ensure
objectivity and accuracy.

Introduction to Kahalalide F

Kahalalide F is a naturally occurring cyclic depsipeptide isolated from the marine mollusk Elysia
rufescens and its algal diet, Bryopsis pennata.[1][2] It has demonstrated potent cytotoxic
activity against a range of solid tumor cell lines, including prostate, breast, and colon
carcinomas.[3] Notably, KF exhibits selectivity for tumor cells over non-tumor cell lines.[3] Its
unique mechanism of action, which induces oncolytic cell death rather than apoptosis, has
made it and its analogs a subject of significant interest in anticancer drug development.[3]

Mechanism of Action

Kahalalide F's primary mechanism of action is the induction of oncosis, a form of necrotic cell
death characterized by cellular swelling and lysis.[3] This is distinct from apoptosis, the more
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common programmed cell death pathway targeted by many chemotherapeutic agents. The

cellular and molecular targets of Kahalalide F include:

Lysosomal Disruption: KF has been shown to target and disrupt lysosomal membranes,
leading to the release of lysosomal enzymes and subsequent cellular degradation.

Inhibition of the HER3/PI3K/Akt Signaling Pathway: Kahalalide F can downregulate the
expression of the HER3 (ErbB3) receptor tyrosine kinase and inhibit the downstream
phosphatidylinositol 3-kinase (PI13K)/Akt signaling pathway.[2] This pathway is crucial for cell
growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Structure-Activity Relationship of Kahalalide F
Analogs

Extensive research, including the synthesis and evaluation of over 132 analogs, has provided

significant insights into the structure-activity relationship of Kahalalide F.[1] The key findings are

summarized below and in the subsequent data tables.

Key Structural Features Influencing Activity:

Cyclic Depsipeptide Core: The integrity and stereochemistry of the cyclic depsipeptide
backbone are critical for biological activity. Modifications to the backbone, including changes
in amino acid stereochemistry, often lead to a significant loss of cytotoxicity.[1]

N-Terminal Aliphatic Acid Chain: The length and branching of the N-terminal fatty acid chain
play a crucial role in the compound's potency and selectivity. This lipophilic tail is thought to
act as a hydrophobic anchor, facilitating interaction with cellular membranes.[1] Modifications
to this chain have been a key area of analog development to improve activity.

Exocyclic Peptide Chain: The linear peptide portion of the molecule is also important for
activity, with specific amino acid residues contributing to the overall conformation and target
interaction.

Data Presentation: Comparison of Kahalalide F and
Key Analogs
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The following table summarizes the in vitro cytotoxic activity (GI50 values, the concentration

causing 50% growth inhibition) of Kahalalide F and a selection of its representative analogs

against various human cancer cell lines. The data is sourced from published studies and

illustrates the impact of structural modifications on anticancer potency.

Compound

Structure/Modi
fication

Prostate (PC-
3) GI50 (pM)

Breast (MCF7)
GI50 (pM)

Colon (HT-29)
GI50 (pM)

Kahalalide F

Natural Product

~0.07

~0.28

~0.2

Analog 1

N-terminal 4-
fluoro-3-
methylbenzyl
modification

~0.12

~0.25

~0.15

Analog 2

N-terminal
morpholin-4-yl-
benzyl
modification

~0.13

~0.30

~0.18

Analog 3

Replacement of
5-
methylhexanoic
acid with a
perfluoroalkyl

chain

Enhanced

activity reported

Enhanced

activity reported

Enhanced

activity reported

Analog 4

Stereochemical
inversion of an
amino acid in the

cyclic core

Significantly

reduced activity

Significantly

reduced activity

Significantly

reduced activity

Note: The GI50 values are approximate and collated from various sources for comparative

purposes. The structures of the analogs are described by their modifications relative to the

parent Kahalalide F molecule.

Experimental Protocols
Solid-Phase Peptide Synthesis of Kahalalide F Analogs
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The synthesis of Kahalalide F analogs is typically achieved through solid-phase peptide
synthesis (SPPS) using an Fmoc/tBu strategy.[4]

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in a solvent
such as dichloromethane (DCM). The first amino acid is then attached to the resin.

Peptide Chain Elongation: The linear peptide chain is assembled on the solid support
through a series of coupling and deprotection steps.

o Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of
piperidine in dimethylformamide (DMF).

o Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling
reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing
peptide chain.

Formation of the Depsi-Ester Bond: The ester linkage in the cyclic core is formed by coupling
a carboxylic acid-containing amino acid with a hydroxy-containing amino acid on the resin.

Cyclization: After assembly of the linear precursor, the peptide is cleaved from the resin in a
manner that facilitates intramolecular cyclization to form the depsipeptide ring.

Cleavage and Deprotection: The completed cyclic peptide is cleaved from the solid support,
and all remaining side-chain protecting groups are removed using a cleavage cocktail,
typically containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

In Vitro Cytotoxicity Assay (NCI-60 Screen Protocol)

The anticancer activity of Kahalalide F and its analogs is often evaluated using the National
Cancer Institute's 60 human tumor cell line (NCI-60) screen.

e Cell Culture: The 60 different human cancer cell lines are maintained in RPMI 1640 medium
supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
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Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to
40,000 cells per well, depending on the cell line's growth rate. The plates are incubated for
24 hours to allow for cell attachment.

Drug Addition: Test compounds are solubilized (typically in DMSO) and diluted to the desired
concentrations. A range of concentrations is added to the wells containing the cells.

Incubation: The plates are incubated with the test compounds for 48 hours.

Cell Viability Measurement: After the incubation period, the cell viability is determined using a
sulforhodamine B (SRB) assay. The SRB protein stain binds to basic amino acids in cellular
proteins, and the amount of bound dye is proportional to the number of viable cells.

Data Analysis: The optical density of the stained cells is measured, and the GI50
(concentration that inhibits cell growth by 50%), TGI (concentration that causes total growth
inhibition), and LC50 (concentration that kills 50% of the cells) are calculated for each
compound against each cell line.

Mandatory Visualizations
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Caption: Experimental workflow for the synthesis and evaluation of Kahalalide F analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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